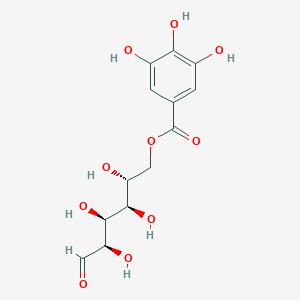

6-O-Galloylglucose

Übersicht

Beschreibung

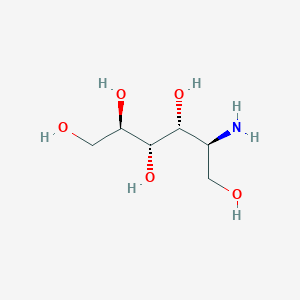

6-O-Galloylglucose is a natural product found in various organisms, including Combretum indicum and Nuphar japonica . It has the molecular formula C13H16O10 and a molecular weight of 332.26 g/mol .

Molecular Structure Analysis

The IUPAC name for 6-O-Galloylglucose is [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate . The InChIKey is SMZJCCHIPATQCN-LUTQBAROSA-N . The Canonical SMILES is C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O .Physical And Chemical Properties Analysis

6-O-Galloylglucose has a density of 1.7±0.1 g/cm3, a boiling point of 764.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 10 .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Enzymology :

- Research has detailed the biosynthetic pathways of gallotannins, where enzymes like 1,6-di-O-galloyl-glucose: 1,6-di-O-galloylglucose 2-O-galloyltransferase are involved in transferring galloyl groups to form compounds like 1,2,6-tri-O-galloyl-β-d-glucose, leaving 6-O-galloylglucose as a by-product (Denzel & Gross, 1991). This enzymatic activity is crucial for understanding the synthesis and regulation of polyphenols in plants.

Electron Microscopy :

- 6-O-Galloylglucose and its derivatives like pentamonogalloylglucose have been studied for their role as mordants in electron microscopy, enhancing tissue contrast and revealing intricate cellular structures. The galloyl groups, particularly gallic acid, are identified as the agents responsible for the mordanting effect (Simionescu & Simionescu, 1976).

Medicinal Properties :

- Various studies have explored the potential health benefits of 6-O-Galloylglucose and related compounds. For instance, hexa- to deca-galloylglucoses from Paeoniae Radix showed remarkable activities in reducing urea-nitrogen concentration in rat serum (Nishizawa et al., 1983). Such findings indicate potential therapeutic applications in managing conditions like renal disorders.

Protein Interaction Studies :

- The interaction of 6-O-Galloylglucose and its derivatives with proteins is a vital area of research, particularly in understanding tannin-protein interactions. Studies have shown that the affinity of galloylglucoses for proteins like bovine serum albumin varies with the number of galloyl groups, influencing their biological activities and applications (Kawamoto et al., 1995).

Cancer Research :

- Compounds like 1,2,6-trigalloylglucose, a derivative of 6-O-Galloylglucose, have shown apoptosis-inducing activity in human promyelocytic leukemia HL-60 cells, suggesting its potential role in cancer treatment strategies (Min et al., 2004).

Understanding Plant Defense Mechanisms :

- The study of 6-O-Galloylglucose and related compounds helps understand plant defense mechanisms, as they are part of the complex polyphenolic structures that plants use to protect against pathogens and environmental stress. Understanding these pathways can lead to advancements in agricultural sciences and the development of crops with improved resistance.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZJCCHIPATQCN-LUTQBAROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927372 | |

| Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Galloylglucose | |

CAS RN |

13186-19-1 | |

| Record name | 6-O-Galloyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Galloylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-(3,4,5-Trihydroxybenzoyl)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

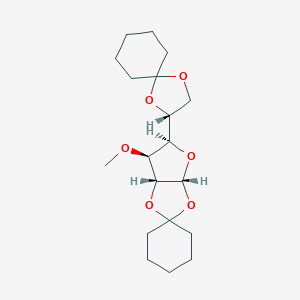

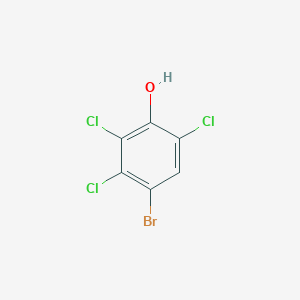

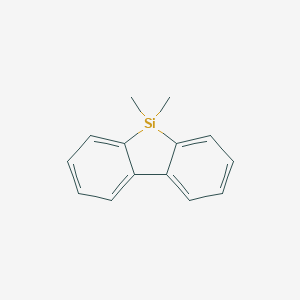

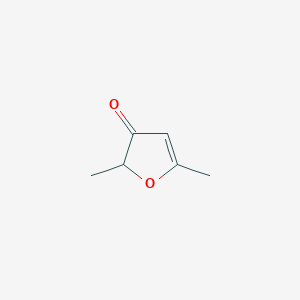

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.